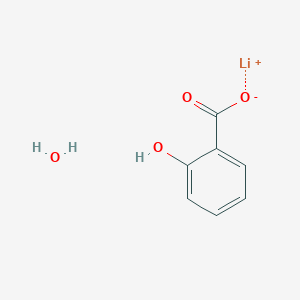

Lithium salicylate monohydrate

Übersicht

Beschreibung

Lithium salicylate monohydrate is a compound that crystallizes from aqueous solutions . It has a layer structure, with alternating Δ- and Λ- [ (H2O)Li+]∞ helices running parallel along the b-axis . These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions .

Molecular Structure Analysis

In its layer structure, alternating Δ- and Λ- [ (H2O)Li+]∞ helices run parallel along the b-axis . These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions .Physical And Chemical Properties Analysis

This compound is a white powder or crystal . Its molecular formula is C7H5LiO3 and it has a molecular weight of 162.07 .Wissenschaftliche Forschungsanwendungen

1. Crystal Structure and Layer Formation

Lithium salicylate monohydrate exhibits a unique crystal structure when crystallized from aqueous solutions, forming layer structures with double-bridged helices. These helices are coordinated by the carboxylate groups of salicylate anions, demonstrating its potential in crystal engineering and materials science (Wiesbrock & Schmidbaur, 2003).

2. Complex Formation and Characterization

Lithium mono-salicylatoborate, a complex involving lithium salicylate, has been characterized for its unique properties. This complex is a part of a novel hybrid metal–organic framework with a zeolitic structure, showing potential applications in materials science and chemistry (Köse et al., 2010).

3. Thermal Neutron Detection

In the field of radiation detection, lithium salicylate has been utilized in the growth of single crystals from water and methanol solutions for thermal neutron detection studies. Its unique properties make it a potential material for this purpose, contributing to advancements in nuclear science and radiation detection (Zaitseva et al., 2009).

4. Pharmacokinetics Study

Lithium salicylate has been evaluated for its pharmacokinetics, presenting distinct properties compared to other lithium salts. These findings are significant for the development of new lithium therapeutics, providing insights into drug development and pharmacology (Smith et al., 2014).

5. Lithium Formate EPR Dosimetry

Lithium formate monohydrate has been investigated as a detector material in electron paramagnetic resonance (EPR) spectroscopy for dose measurements, particularly around clinical 192Ir sources. This application demonstrates its potential in medical physics and radiological science (Antonovic et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of Lithium Salicylate Monohydrate are Glycogen Synthase Kinase-3 (GSK-3) and Inositol Monophosphatase (IMPA) . GSK-3 is a serine/threonine protein kinase involved in various cellular processes, while IMPA is an enzyme that plays a crucial role in the phosphatidylinositol signaling pathway .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits GSK-3, a key enzyme in the Wnt/β-catenin signaling pathway . It also inhibits IMPA, leading to a decrease in the availability of inositol, a critical component of several secondary messengers in the cell .

Biochemical Pathways

The inhibition of GSK-3 by this compound impacts the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . The inhibition of IMPA leads to a decrease in inositol levels, affecting the phosphatidylinositol signaling pathway .

Pharmacokinetics

This compound exhibits different pharmacokinetics compared to other lithium salts. Remarkably, it produces elevated plasma and brain levels of lithium beyond 48 hours post-dose without the sharp peak that contributes to the toxicity problems of current lithium therapeutics .

Result of Action

The inhibition of GSK-3 and IMPA by this compound leads to neuroprotective effects. It preserves neuronal function and improves memory in animal models of dementia . It also has anti-inflammatory and protein homeostasis properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its crystallization from aqueous solutions results in a layer structure with carboxylate-bridged helices . This structure could potentially influence its interaction with its targets and its overall efficacy.

Safety and Hazards

Zukünftige Richtungen

Lithium salicylate monohydrate is being studied for its potential use in the treatment of dementia related to Alzheimer’s disease . It has shown modulated pharmacokinetics compared to lithium carbonate, and studies in mice have shown advantageous site-of-action (brain) penetration and persistence of lithium (via AL001) compared to lithium carbonate .

Biochemische Analyse

Biochemical Properties

Lithium salicylate monohydrate plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. One notable interaction is with the enzyme salicylate 5-hydroxylase, a Rieske monooxygenase. This enzyme catalyzes the hydroxylation of salicylate, a reaction that is crucial in the metabolic pathway of salicylate degradation. The lithium ion in this compound can influence the activity of this enzyme by stabilizing the enzyme-substrate complex, thereby enhancing the hydroxylation process .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, lithium ions are known to inhibit glycogen synthase kinase-3 beta, an enzyme involved in numerous cellular processes, including cell proliferation and apoptosis. By inhibiting this enzyme, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, lithium ions can bind to and inhibit enzymes such as inositol monophosphatase, leading to a decrease in inositol levels within cells. This inhibition affects the phosphatidylinositol signaling pathway, which is crucial for various cellular functions. Additionally, this compound can interact with proteins involved in neuroprotection, such as brain-derived neurotrophic factor, thereby exerting neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in aqueous solutions, maintaining its structural integrity for extended periods. Over time, it can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as neuroprotection and modulation of cell signaling pathways. At high doses, it can lead to toxic effects, including disruption of cellular metabolism and induction of apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of salicylate. The compound interacts with enzymes such as salicylate 5-hydroxylase, facilitating the hydroxylation of salicylate. This interaction is crucial for the conversion of salicylate to gentisate, a key step in the metabolic pathway. Additionally, lithium ions can influence other metabolic pathways by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Lithium ions can be transported via sodium-lithium countertransporters, which facilitate their movement across cell membranes. Once inside the cells, lithium ions can bind to proteins and other biomolecules, influencing their localization and activity. The distribution of this compound within tissues is also influenced by its interaction with binding proteins, which can affect its accumulation and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by its interaction with targeting signals and post-translational modifications. Lithium ions can be directed to specific cellular compartments, such as the nucleus or mitochondria, where they exert their effects on cellular function. These targeting signals and modifications ensure that this compound reaches the appropriate subcellular locations to modulate enzyme activity, gene expression, and other cellular processes .

Eigenschaften

IUPAC Name |

lithium;2-hydroxybenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQWWJVTSPXPSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75575-50-7 | |

| Record name | Lithium Salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

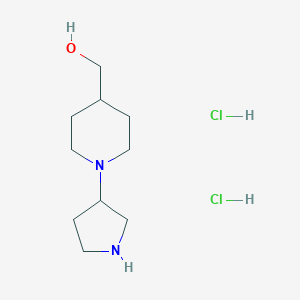

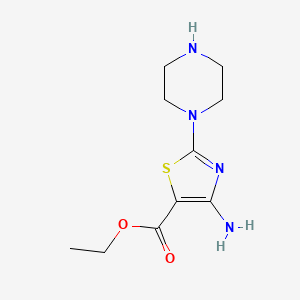

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of Lithium salicylate monohydrate?

A1: this compound exhibits a unique layered structure. Within this structure, alternating Δ- and Λ-[(H2O)Li+]∞ helices, which are essentially chains of lithium ions coordinated with water molecules, run parallel along a specific axis (the b-axis). These helices are bridged by the carboxylate groups of the salicylate anions, creating a stable network. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)

![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)

![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)

![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)